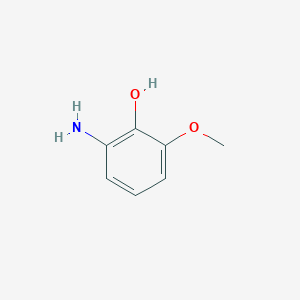

2-Amino-6-methoxyphenol

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXORTKZTNOXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512711 | |

| Record name | 2-Amino-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-71-1 | |

| Record name | 2-Amino-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 6 Methoxyphenol

Direct Synthetic Routes to 2-Amino-6-methoxyphenol

Direct synthesis approaches aim to construct the this compound molecule in a limited number of steps from readily available starting materials. One prominent precursor for this is guaiacol (B22219) (2-methoxyphenol). The synthesis from guaiacol typically involves a nitration step to introduce a nitro group onto the aromatic ring, followed by a subsequent reduction to form the desired amino group. The controlled nitration of guaiacol is a critical step to ensure the formation of the correct isomer, 2-methoxy-6-nitrophenol (B180549), which then serves as the immediate precursor to the final product. Industrial production often relies on this method, with careful control of reaction conditions to maximize yield and purity.

Synthesis via Functional Group Transformations

A common and versatile approach to synthesizing this compound involves the manipulation of functional groups on a pre-existing benzene (B151609) ring scaffold. This often provides better control over regioselectivity and can be adapted to produce a variety of derivatives.

Reduction of Nitro-Substituted Methoxyphenols

The reduction of a nitro group to an amino group is a fundamental and widely employed transformation in the synthesis of aromatic amines. In the context of this compound synthesis, the key intermediate is 2-methoxy-6-nitrophenol. Various reducing agents can be employed to effect this transformation.

A common laboratory and industrial method involves the use of sodium dithionite. For instance, suspending 2-methoxy-6-nitrophenol in a mixture of water and methanol (B129727), followed by the addition of sodium dithionite, effectively reduces the nitro group to yield this compound. prepchem.com Other established reducing systems include catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst, or the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net The choice of reducing agent can be influenced by factors such as cost, scale, and the presence of other functional groups in the molecule. researchgate.net

| Precursor | Reducing Agent/Conditions | Product |

| 2-Methoxy-6-nitrophenol | Sodium dithionite, water/methanol | This compound |

| 2-Methoxy-6-nitrophenol | H₂, Pd/C catalyst | This compound |

| 2-Methoxy-6-nitrophenol | Sn/HCl or Fe/HCl | This compound |

Amination Strategies

Direct amination of the phenol (B47542) ring presents another synthetic avenue. While less common for the direct synthesis of this compound itself, amination strategies are crucial for creating more complex derivatives. Reductive amination, for example, involves the reaction of an aldehyde or ketone derivative of 6-methoxyphenol with an amine. evitachem.com This method is particularly useful for introducing substituted amino groups.

Another strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. For instance, a bromo-substituted methoxyphenol could be coupled with an amine in the presence of a palladium catalyst and a suitable ligand to generate the corresponding amino-substituted methoxyphenol derivative.

Synthesis of this compound Analogues and Derivatives

The core structure of this compound can be modified to create a wide array of analogues and derivatives with potentially unique properties. These modifications often involve the introduction of halogens, or alkyl and aryl groups onto the aromatic ring.

Halogenated Derivatives (e.g., 2-Amino-6-bromo-4-methoxyphenol)

Halogenated derivatives of this compound are important synthetic intermediates. The synthesis of compounds like 2-Amino-6-bromo-4-methoxyphenol typically starts with a suitable methoxyphenol precursor. A common route involves the bromination of 4-methoxyphenol, followed by nitration and subsequent reduction of the nitro group. The bromination step often utilizes reagents like N-bromosuccinimide (NBS).

The synthesis of 2-Amino-6-bromo-4-methoxyphenol has been documented, with the final product being a solid with a melting point of 99°C. chembk.combiosynth.com This compound is used as a building block in organic synthesis for creating a variety of other organic compounds, including dyes and pigments. lookchem.com

| Derivative | Precursor | Key Synthetic Steps |

| 2-Amino-6-bromo-4-methoxyphenol | 4-Methoxyphenol | Bromination, Nitration, Reduction |

| 4-(Aminomethyl)-2-bromo-6-methoxyphenol | 2-Methoxyphenol | Bromination, Aminomethylation |

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the this compound scaffold can be achieved through various synthetic methods. Alkylation reactions, such as Friedel-Crafts alkylation, can be used to introduce alkyl groups onto the aromatic ring of a methoxyphenol precursor. For instance, the alkylation of 6-methoxyphenol with an ethyl halide under basic conditions can yield 2-ethyl-6-methoxyphenol.

For the synthesis of aryl-substituted derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective. This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. For example, an aryl-substituted 2-methoxyphenol derivative can be synthesized from maltol-derived oxidopyrylium cycloadducts and aryl acetylenes through an acid-mediated rearrangement. rsc.org

Furthermore, condensation reactions between an appropriately substituted aminophenol and an aldehyde can lead to the formation of Schiff bases, which can be subsequently reduced to yield N-alkylated or N-arylated derivatives. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines, including this compound. The focus lies on replacing hazardous reagents, utilizing renewable resources, employing catalytic methods, and using environmentally benign solvents.

Catalytic Hydrogenation: A cornerstone of green synthesis is the use of catalytic hydrogenation to reduce the nitro group of 2-methoxy-6-nitrophenol. This method offers high atom economy by using molecular hydrogen (H₂) as the reductant, producing water as the only byproduct. Various catalysts have been explored for the hydrogenation of nitroarenes, which are applicable to this synthesis. These include noble metals like palladium on supports such as carbon (Pd/C) or metal-organic frameworks, which have demonstrated high efficiency. bohrium.com

Catalytic Transfer Hydrogenation (CTH): To circumvent the risks associated with handling high-pressure gaseous hydrogen, Catalytic Transfer Hydrogenation (CTH) has emerged as a safer and more convenient alternative. nih.govresearchgate.net This technique employs a hydrogen donor molecule in the liquid phase, such as hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), formic acid (HCOOH), or sodium borohydride (B1222165) (NaBH₄), to transfer hydrogen to the nitro group in the presence of a catalyst. nih.govresearcher.life For instance, magnetically recoverable catalysts like palladium supported on superparamagnetic iron oxide nanoparticles (Pd@SPIONs) have been used for the CTH of nitroarenes in green solvents like water. nih.gov Nickel boride (Ni₃B) supported on graphitic carbon nitride is another efficient catalyst for CTH using hydrazine hydrate. researcher.life

Microwave-Assisted Synthesis: Microwave irradiation is a non-conventional energy source that can dramatically reduce reaction times, increase yields, and enhance the energy efficiency of chemical processes. arkat-usa.org While direct literature on the microwave-assisted reduction of 2-methoxy-6-nitrophenol is sparse, the technology has been successfully applied to the synthesis of various heterocyclic compounds and other reduction reactions. researchgate.neteurjchem.comresearchgate.net For example, the reduction of a nitro group on a related benzothiazole (B30560) derivative was achieved in high yield using Fe/HCl in ethanol (B145695), a process that could potentially be accelerated with microwave assistance. vjs.ac.vn

Photocatalysis: A particularly innovative green approach involves visible-light photocatalysis. This method uses light energy to drive the reduction of the nitro group. Studies on related nitroquinolines have shown successful reduction to anilines using a photosensitizer like Ru(bpy)₃Cl₂ and a mild, renewable reductant such as ascorbic acid (Vitamin C) in an aqueous solvent mixture. nih.gov This approach avoids harsh reagents and high temperatures, aligning perfectly with green chemistry principles.

Green Solvents and Catalysts: The choice of solvent is critical to the environmental impact of a synthesis. Water and ethanol are preferred green solvents for the reduction of nitroarenes. nih.govvjs.ac.vn Furthermore, there is a growing interest in using catalysts derived from waste materials or earth-abundant metals to improve sustainability. An example is the use of copper nanoparticles supported on waste glass for the reduction of nitrophenols, which provides an easily recyclable catalyst system. acs.org Similarly, nanoparticles synthesized using plant extracts offer a green alternative to conventionally prepared catalysts. brazilianjournals.com.brsciepublish.com

Table 1: Overview of Green Chemistry Approaches for Nitro Group Reduction

| Green Approach | Key Features | Examples of Reagents/Catalysts | Potential Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Uses H₂ gas; high atom economy. | Pd/C, Pd@MOF, PtO₂ | Clean (water is the only byproduct), efficient. | bohrium.com |

| Catalytic Transfer Hydrogenation (CTH) | Avoids high-pressure H₂ gas. | Pd@Fe₃O₄ with HCOOH; Ni₃B/g-C₃N₄ with N₂H₄·H₂O | Safer operational conditions, use of liquid hydrogen donors. | nih.govresearcher.life |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Fe/HCl in ethanol under microwave | Energy efficient, faster synthesis. | arkat-usa.orgvjs.ac.vn |

| Photocatalysis | Uses visible light as an energy source. | Ru(bpy)₃Cl₂ with Ascorbic Acid | Mild conditions, uses renewable energy and reductants. | nih.gov |

| Green Catalysts/Solvents | Use of non-toxic, renewable, or recycled materials. | Water, Ethanol; Cu on waste glass; Plant-extract-based nanoparticles | Reduced environmental impact, improved sustainability, potential for catalyst recycling. | nih.govvjs.ac.vnacs.orgbrazilianjournals.com.br |

Optimization of Reaction Conditions and Yield

Achieving a high yield of pure this compound requires careful optimization of several reaction parameters. The reduction of the precursor, 2-methoxy-6-nitrophenol, is the critical step where optimization efforts are focused.

Effect of Catalyst and Catalyst Loading: The choice of catalyst and its concentration are paramount. In catalytic reductions, an optimal catalyst loading provides a sufficient number of active sites for the reaction to proceed efficiently without being wasteful or causing unwanted side reactions. For the reduction of nitrophenols, studies have shown that varying the catalyst amount significantly impacts the reaction rate and final conversion. mdpi.com For example, in a study on 4-nitrophenol (B140041) reduction, a catalyst concentration of 1.0 mol% was found to be optimal. mdpi.com

Influence of Reducing Agent: The nature and amount of the reducing agent are crucial. In a classical approach to synthesizing a related compound, 4-allyl-2-amino-6-methoxyphenol, a 61% yield was obtained using stannous chloride (SnCl₂) in ethanol. wiley.com In another synthesis of a benzothiazole derivative, the reduction of a similar nitrophenol precursor was optimized, finding that iron powder with concentrated hydrochloric acid in ethanol provided the best results, with a yield of approximately 95%. vjs.ac.vn For photocatalytic methods, the stoichiometry of the reductant is a key parameter to optimize; a study found that 4 equivalents of ascorbic acid gave the highest yield. nih.gov

Reaction Temperature and Time: Temperature control is essential for both selectivity and yield. The initial nitration of 2-methoxyphenol to form the precursor requires low temperatures (e.g., 0-5°C) to prevent the formation of isomers and degradation products. For the subsequent reduction step, the optimal temperature can vary widely depending on the chosen method. CTH reactions may be optimized at elevated temperatures, such as 80°C, to achieve a high conversion rate in a reasonable timeframe. nih.gov Reaction time must be sufficient for complete conversion of the starting material but short enough to prevent the degradation of the desired aminophenol product.

Solvent System: The solvent can influence the solubility of reactants and the catalyst's activity. For the photocatalytic reduction of a nitroquinoline, a solvent mixture of methanol and water (4:1) proved to be optimal, whereas polar aprotic solvents like DMF and MeCN were ineffective. nih.gov In many catalytic systems, protic solvents like ethanol or water are preferred for their ability to facilitate proton transfer steps in the reduction mechanism. nih.gov

Table 2: Optimization Parameters for the Synthesis of this compound

| Parameter | Factor to Optimize | Example Condition/Finding | Impact on Synthesis | Reference |

|---|---|---|---|---|

| Catalyst | Type and Loading | 1.0 mol% for a Cu(II) complex in 4-nitrophenol reduction. | Determines reaction rate, efficiency, and cost. | mdpi.com |

| Reducing Agent | Type and Stoichiometry | Fe/conc. HCl in ethanol gave ~95% yield for a related nitrophenol. | Affects yield, selectivity, and product purification. | vjs.ac.vn |

| Temperature | Reaction Temperature | Nitration at 0-5°C; CTH reduction at 80°C. | Controls reaction rate and minimizes side-product formation. | nih.gov |

| Solvent | Solvent Composition | Optimal 4:1 MeOH/H₂O mixture for a photocatalytic reduction. | Impacts reactant solubility and catalyst performance. | nih.gov |

| Time | Reaction Duration | Optimized to achieve full conversion without product degradation. | Balances reaction completion with process efficiency and product stability. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Methoxyphenol and Its Coordination Complexes

Electronic Spectroscopy

Detailed electronic (UV-Vis) absorption spectra for 2-Amino-6-methoxyphenol and its coordination complexes are not available in the reviewed literature. Such spectra would provide information about the electronic transitions within the molecule, which are influenced by the aromatic system and the auxochromic -OH, -NH₂, and -OCH₃ groups. Upon formation of coordination complexes, shifts in the absorption bands (either bathochromic or hypsochromic) would be expected, indicating interaction between the ligand and the metal ion's d-orbitals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of this compound are determined by the electronic transitions within the substituted benzene (B151609) ring. The molecule contains a phenol (B47542) chromophore with three auxochromes: an amino (-NH2) group, a hydroxyl (-OH) group, and a methoxy (B1213986) (-OCH3) group. These substituents, particularly the electron-donating amino and hydroxyl groups, are known to cause bathochromic (red) shifts of the primary absorption bands of the benzene ring (the E and B bands) and increase their intensity (hyperchromic effect).

While a specific experimental spectrum for this compound is not widely published, its UV-Vis absorption characteristics can be inferred from closely related compounds such as 2-aminophenol (B121084) and 4-aminophenol (B1666318). researchgate.netsielc.com The spectrum of 2-aminophenol in methanol (B129727) exhibits absorption maxima (λmax) that can be attributed to π → π* transitions within the aromatic system, influenced by the substituents. researchgate.net For 4-aminophenol, absorption maxima have been recorded at approximately 194 nm, 218 nm, and 272 nm in an acidic mobile phase. sielc.com

The presence of the additional methoxy group in this compound is expected to further modify the absorption profile. Methoxy groups, similar to hydroxyl and amino groups, are electron-donating and typically induce a bathochromic shift. nih.gov Therefore, the absorption maxima for this compound are anticipated to occur at wavelengths similar to or slightly longer than those of 2-aminophenol, likely in the 270-300 nm range for the main B-band. The exact λmax and molar absorptivity (ε) would be dependent on the solvent used, as solvent polarity can influence the energy of the electronic transitions.

Table 1: Typical UV-Vis Absorption Maxima for Aminophenol-Related Compounds

| Compound | Absorption Maxima (λmax) | Solvent/Conditions |

|---|---|---|

| 2-Aminophenol | Not specified, spectrum provided | Methanol |

| 4-Aminophenol | 194 nm, 218 nm, 272 nm | Acidic Mobile Phase |

This table is generated based on data from related compounds to provide context for the expected spectral properties of this compound.

Fluorescence Spectroscopy and Emission Properties

The fluorescence characteristics of a molecule are intrinsically linked to its electronic structure and the fate of its excited states. Aromatic amino acids and phenolic compounds are often fluorescent, and this compound, possessing both functionalities, is expected to exhibit fluorescent properties. The emission is anticipated to originate from the relaxation of the first excited singlet state (S1) to the ground state (S0).

Direct experimental data on the fluorescence of this compound is scarce. However, studies on related aminophenol derivatives and polymers provide insight into its potential behavior. For instance, Schiff bases synthesized from 2-aminophenol have been shown to be fluorescent, although sometimes weakly. nih.govresearchgate.net Research on a poly(diphenylamine-co-ortho-aminophenol) copolymer reported fluorescence with both excitation and emission peaks around 399 nm. niscpr.res.in This suggests that the aminophenol moiety can act as a fluorophore.

The fluorescence of this compound would be sensitive to environmental factors. The quantum yield and the position of the emission maximum are expected to be influenced by solvent polarity, pH, and the formation of hydrogen bonds. In particular, the phenolic hydroxyl and amino groups can undergo protonation or deprotonation depending on the pH, which would significantly alter the electronic structure of the molecule and, consequently, its fluorescence emission. For some phenolic Schiff bases, deprotonation of the hydroxyl group leads to a significant enhancement of fluorescence intensity. researchgate.net

Table 2: Fluorescence Properties of Related Aminophenol Compounds

| Compound/Derivative | Excitation Maxima (λex) | Emission Maxima (λem) | Notes |

|---|---|---|---|

| Poly(diphenylamine-co-ortho-aminophenol) | ~399 nm | ~399 nm | Synchronous scan data. niscpr.res.in |

| 2-Aminophenol Schiff Bases | Not specified | Long-wavelength emission observed | Fluorescence properties are compound-specific. nih.gov |

This table summarizes fluorescence data from related materials to infer the potential properties of this compound.

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly suitable method for the analysis of this compound, as it allows for the separation of the compound from a complex mixture followed by its detection and identification. Given the polarity imparted by the amino and hydroxyl groups, reversed-phase high-performance liquid chromatography (HPLC) would be an effective separation technique.

A typical LC-MS method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid) or a buffer to control the pH and ensure the ionization of the analyte for MS detection. The gradient elution, where the proportion of the organic solvent is increased over time, would facilitate the elution of the compound from the column. The retention time would be characteristic of the compound under the specific chromatographic conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is ideal for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. In positive ion mode, the molecule would be expected to readily form a protonated molecular ion [M+H]+. Adducts with other cations present in the mobile phase, such as sodium [M+Na]+ or potassium [M+K]+, are also commonly observed. In negative ion mode, a deprotonated molecule [M-H]- would be expected due to the acidic nature of the phenolic hydroxyl group.

Tandem mass spectrometry (MS/MS) of the parent ion can be used to induce fragmentation and provide structural information. The fragmentation pattern of this compound would be dictated by its functional groups. Plausible fragmentation pathways for the [M+H]+ ion would include the neutral loss of small molecules such as water (H2O), carbon monoxide (CO), or ammonia (B1221849) (NH3). Cleavage of the methoxy group could lead to the loss of a methyl radical (•CH3) or formaldehyde (B43269) (CH2O).

Table 3: Predicted ESI-MS Adducts and Ions for this compound (C7H9NO2, Exact Mass: 139.0633)

| Adduct/Ion Type | Formula | Calculated m/z |

|---|---|---|

| [M+H]+ | [C7H10NO2]+ | 140.0706 |

| [M+Na]+ | [C7H9NNaO2]+ | 162.0525 |

| [M+K]+ | [C7H9NKO2]+ | 178.0265 |

Data is based on theoretical predictions for the specified molecular formula.

Table 4: Plausible MS/MS Fragmentations for the [M+H]+ Ion (m/z 140.07)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| 140.07 | H2O | 122.06 |

| 140.07 | NH3 | 123.06 |

| 140.07 | CO | 112.08 |

This table presents hypothetical fragmentation pathways based on the chemical structure.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of crystallographic databases indicates that a single-crystal X-ray structure for the parent compound, this compound, has not been publicly reported. Structural studies have been conducted on more complex derivatives or coordination complexes containing moieties derived from related phenols, but not on the isolated molecule itself.

Based on fundamental chemical principles and data from related aromatic structures, the molecular geometry of this compound can be predicted. The core of the molecule is a benzene ring, which would be largely planar. The substituent atoms (-OH, -NH2, -OCH3) would lie in or very close to the plane of the ring. The C-C bond lengths within the aromatic ring would be intermediate between single and double bonds, typically around 1.39 Å. The C-O, C-N, and O-C(methyl) bond lengths and the angles around the sp2-hybridized ring carbons would be consistent with those observed in other substituted phenols and anilines. The presence of the polar functional groups would likely lead to the formation of intermolecular hydrogen bonds (e.g., O-H···N, N-H···O) in the solid state, which would govern the crystal packing arrangement. Without experimental data, a definitive analysis of the crystal system, space group, and unit cell parameters is not possible.

Powder X-ray Diffraction (PXRD) for Crystalline Structure

Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the crystalline nature of materials. It provides information on phase identification, crystal structure, and crystallite size. While specific PXRD data for this compound is not extensively available in the reviewed literature, analysis of related aminophenol isomers provides insight into the typical findings from this method.

PXRD patterns of materials are unique "fingerprints." The diffraction pattern for a crystalline solid shows sharp, well-defined peaks, while an amorphous material results in a broad halo. For instance, the XRD patterns of various isomers of aminophenol demonstrate their crystalline nature through distinct peaks at specific 2θ angles. Alterations in these patterns can signify changes in the material's physical properties. A study on o-aminophenol reported that after a specific biofield treatment, an increase in the intensity of the XRD peaks was observed, suggesting an enhancement in the crystalline quality. researchgate.net Furthermore, the crystallite size, calculated from the peak broadening using the Scherrer equation, was found to increase by 34.51% in the treated sample compared to the control. researchgate.net

This type of analysis is crucial for confirming the synthesis of a desired crystalline phase and for monitoring its stability. For coordination complexes, PXRD can confirm the formation of a new crystalline structure distinct from the parent ligand and metal salt.

Table 1: Comparative PXRD Data for o-Aminophenol

| Sample | Key Observations | Reported Change in Crystallite Size (%) |

|---|---|---|

| Control o-Aminophenol | Crystalline with characteristic peaks | N/A |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. wikipedia.org It is particularly valuable for investigating organic radicals and transition metal complexes, providing details about their electronic structure. wikipedia.orglibretexts.org

While ESR studies specifically on the monomeric this compound radical are not prominent in the literature, the technique has been successfully applied to polymers and coordination complexes of related aminophenols. For example, ESR spectroscopy has been used to detect paramagnetic species in films of poly-o-aminophenol (POAP). A typical ESR spectrum of a POAP film exhibits a signal whose intensity varies with the applied potential, indicating the generation of radical species during electrochemical processes. researchgate.net

Table 2: Representative ESR/EPR Data for Aminophenol Derivatives and Complexes

| Compound/Complex | g-values | Interpretation |

|---|---|---|

| Os(III) complex of N-(benzophenoxazine)-o-aminophenol derivative researchgate.net | g1 = 2.600, g2 = 2.060, g3 = 2.000 | Rhombic signal confirming a [Os(III)] state. |

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on a material, providing information about its thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides data on decomposition temperatures and the amount of residual mass. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate (Tmax).

A study of novel nano-sized Co(II), Ni(II), Cu(II), and Zn(II) complexes with a Schiff base ligand formed from 3-methoxysalicylaldehyde and 2-aminophenol demonstrated the utility of TGA in characterizing coordination compounds. researchgate.net The TGA curves for these complexes typically show multi-step decomposition patterns. The initial weight loss at lower temperatures (around 100-150°C) is often attributed to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand framework, ultimately leaving a stable metal oxide residue. For instance, the TGA of an oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol and its Co(II), Ni(II), and Cu(II) complexes revealed that the complexes were more thermally stable than the parent oligomer. researchgate.net The weight losses at 1000°C were 73.0% for the oligomer, compared to 58.0%, 53.5%, and 50.0% for the Co(II), Ni(II), and Cu(II) complexes, respectively, indicating a higher amount of thermally stable residue for the metal complexes. researchgate.net

Table 3: Thermal Decomposition Data for an Oligo-Aminophenol Derivative and its Metal Complexes

| Compound | Final Residue at 1000°C (%) | Inferred Thermal Stability |

|---|---|---|

| Oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol researchgate.net | 27.0 | Base |

| Co(II) Complex researchgate.net | 42.0 | Higher |

| Ni(II) Complex researchgate.net | 46.5 | Higher |

Morphological Characterization

The study of the surface topography, shape, and size of a material is crucial for understanding its properties and potential applications.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. It uses a focused beam of electrons to generate signals at the surface, producing detailed images. acs.org

SEM analysis of nano-sized metal complexes of the Schiff base derived from 3-methoxysalicylaldehyde and 2-aminophenol revealed important morphological features. researchgate.net Such analyses can show the particle size distribution, shape (e.g., spherical, rod-like, irregular), and the degree of aggregation. For example, in the synthesis of a graphene oxide-based poly(p-aminophenol) composite, Field Emission SEM (FE-SEM) images showed a wrinkled, sheet-like morphology characteristic of graphene oxide, with the polymer composite exhibiting a distinct surface texture. researchgate.net The morphology can significantly influence a material's properties, such as its catalytic activity or performance in electronic devices. SEM images can confirm whether a material has been successfully synthesized at the nanoscale and can provide visual evidence of its surface structure and texture.

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-Aminophenol |

| p-Aminophenol |

| 3-Methoxysalicylaldehyde |

| N′-salicylidene-2-aminophenol |

| N-(benzophenoxazine)-o-aminophenol |

| poly-o-aminophenol (POAP) |

| Oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol |

| Graphene oxide |

Computational Chemistry and Theoretical Studies on 2 Amino 6 Methoxyphenol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. For 2-Amino-6-methoxyphenol, DFT studies, typically employing the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide significant insights into its molecular characteristics. imist.maiosrjournals.orguaic.ro

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For substituted phenols, DFT methods have been shown to provide optimized geometries that are in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| C-N (amino) | ~1.40 Å | |

| Bond Angle | C-C-C (aromatic) | ~119 - 121° |

| C-O-H | ~109° | |

| C-O-C | ~118° | |

| C-C-N | ~120° | |

| Dihedral Angle | H-O-C-C | ~0° or 180° |

| C-O-C-C | Varies | |

| Note: These are typical values for similar substituted phenols and are presented for illustrative purposes. |

Vibrational Frequency Predictions and Assignments

Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. redalyc.org The vibrational frequencies are sensitive to the molecular structure and bonding.

For this compound, characteristic vibrational frequencies are expected for the O-H, N-H, C-H, C=C, C-O, and C-N bonds. DFT calculations can predict these frequencies, which are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical methods. researchgate.net The calculated IR spectrum can help in the identification and characterization of the compound. For example, the O-H stretching frequency can be indicative of intramolecular hydrogen bonding; a lower frequency compared to a free hydroxyl group suggests the presence of such an interaction. physchemres.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3600 (free), <3500 (H-bonded) |

| N-H Symmetric Stretch | Amino | ~3400 |

| N-H Asymmetric Stretch | Amino | ~3500 |

| C-H Aromatic Stretch | Benzene (B151609) Ring | ~3000 - 3100 |

| C=C Aromatic Stretch | Benzene Ring | ~1450 - 1600 |

| C-O Stretch | Hydroxyl/Methoxy (B1213986) | ~1200 - 1300 |

| C-N Stretch | Amino | ~1250 - 1350 |

| Note: These are approximate ranges based on data for similar aromatic compounds. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. science.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -5.0 to -5.5 |

| LUMO Energy | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

| Note: These values are estimations based on DFT calculations for analogous phenolic compounds. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic attack or hydrogen bond donation. The aromatic ring itself will have regions of varying potential depending on the influence of the substituents.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. tandfonline.com These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 4: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.0 - 5.5 |

| Electron Affinity (A) | -E(LUMO) | 0.5 - 1.0 |

| Electronegativity (χ) | (I + A) / 2 | 2.75 - 3.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 - 2.5 |

| Chemical Softness (S) | 1 / η | 0.4 - 0.5 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 - 2.5 |

| Note: These values are derived from the estimated HOMO and LUMO energies and are for illustrative purposes. iosrjournals.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at the atomic level. While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related molecules, such as its derivatives or other phenolic compounds.

Computational simulations for this compound would involve preparing its 3D structure and docking it into the active site of a target protein. The process calculates the binding affinity, or scoring function, which estimates the strength of the interaction. For instance, studies on quinoline (B57606) derivatives, which share aromatic and amino features, have successfully used molecular docking to elucidate binding modes within protein targets like DNA topoisomerase. tandfonline.comnih.gov The insights gained from such simulations are crucial for predicting the biological activity and mechanism of action of novel compounds. nih.gov

The interaction profile of this compound with a protein active site can be predicted based on its functional groups: a primary amine (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3) on a benzene ring. These groups can participate in various non-covalent interactions that stabilize the ligand-protein complex.

Hydrogen Bonding: The hydroxyl and amino groups are potent hydrogen bond donors and acceptors. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. These interactions are fundamental to the specificity and affinity of ligand binding.

Hydrophobic Interactions: The benzene ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Ionic Interactions: The amino group can be protonated under physiological pH, forming a positively charged ammonium (B1175870) ion (-NH3+), which can then form strong ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate.

In silico docking analyses of similar compounds, such as Schiff bases derived from aminophenols, reveal these precise types of interactions. nih.gov For example, docking studies on a Schiff base containing a 2-aminophenol (B121084) moiety highlighted hydrogen bonding and hydrophobic interactions as key determinants of its binding affinity. researchgate.net The analysis of these interactions helps in building a comprehensive profile of how this compound might bind to and modulate the function of a specific protein target.

Table 1: Potential Ligand-Protein Interactions for this compound

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Asn, Gln, Ser, Thr, His, Main-chain C=O/N-H |

| Amino (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Asn, Gln, Ser, Thr, His, Main-chain C=O/N-H |

| Amino (protonated -NH3+) | Ionic Interaction (Salt Bridge) | Aspartate (Asp), Glutamate (Glu) |

| Methoxy (-OCH3) | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr, Asn, Gln |

| Benzene Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile, Ala |

Tautomerism and Conformational Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for analyzing the structural properties of molecules like this compound, including its potential tautomeric forms and stable conformations.

Tautomers are structural isomers of chemical compounds that readily interconvert. For molecules containing a hydroxyl group adjacent to an imine or amino group on an aromatic ring, phenol-imine and keto-amine tautomerism can occur. In the case of this compound, a proton transfer could occur between the hydroxyl and amino groups, although the phenolic form is overwhelmingly stable. In related Schiff base compounds derived from salicylaldehydes, the equilibrium between the enol (phenolic) and keto (quinonoid) forms is a well-studied phenomenon. znaturforsch.com Computational studies on these analogous systems consistently show that the enol tautomer is significantly more stable, often by more than 10 kcal/mol, primarily due to the formation of a strong intramolecular hydrogen bond between the phenolic proton and the nitrogen atom. researchgate.net This stabilization makes the keto form less favorable. znaturforsch.com

Table 2: Comparison of Potential Tautomeric Forms

| Feature | Enol (Phenolic) Tautomer | Keto (Quinonoid) Tautomer |

| Structure | Contains -OH and -NH2 groups on the ring | Contains C=O in the ring and an imine-like group |

| Key Bonds | C-OH (single), C-N (single) | C=O (double), C=N (double) |

| Relative Stability | Highly favored | Highly unfavored |

| Stabilizing Factors | Aromaticity of the benzene ring, potential for intramolecular H-bonding | Less stable due to loss of aromaticity |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in photonics and optoelectronics, including optical switching and frequency conversion. rsc.org The NLO response of a molecule is governed by its ability to alter its charge distribution in the presence of a strong electromagnetic field. Molecules with significant NLO properties often feature electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), which is a key source of NLO activity. researchgate.net

The compound this compound possesses features that make it a candidate for NLO activity. The amino (-NH2) and methoxy (-OCH3) groups are strong electron donors, while the phenyl ring acts as the π-conjugated bridge. Computational quantum chemistry, especially DFT using functionals like B3LYP, is a powerful tool for predicting the NLO properties of molecules. mdpi.comtandfonline.com Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's potential for second-order NLO applications.

Theoretical studies on similar organic molecules, such as Schiff bases with donor-acceptor substitutions, have demonstrated significant NLO responses. mdpi.comresearchgate.net Calculations showed that the hyperpolarizability values of these compounds can be many times greater than that of urea, a standard reference material for NLO studies. mdpi.com The predicted NLO efficiency is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); a smaller HOMO-LUMO gap generally correlates with a larger β value and enhanced NLO activity. rsc.org

Table 3: Representative Calculated NLO Properties for an Analogous Schiff Base Ligand Compared to Urea

| Compound/Complex | Method/Basis Set | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) | Relative β vs. Urea |

| Urea (Reference) | DFT/B3LYP | 1.37 | ~46 | ~85 | 1x |

| Schiff Base Ligand (H2L) | DFT/B3LYP | 4.89 | 306 | 1190 | ~14x |

Data is illustrative and based on findings for a tetradentate Schiff base ligand (H2L) from reference mdpi.com to demonstrate the scale of NLO properties in related molecular structures.

Investigation of Biological Activities and Interactions of 2 Amino 6 Methoxyphenol and Its Coordination Complexes

Antimicrobial Activity

Coordination complexes involving 2-Amino-6-methoxyphenol derivatives often exhibit enhanced antimicrobial properties compared to the free ligands. scirp.orgresearchgate.net The introduction of a metal center can significantly augment the biological activity of the organic molecule, a principle that has been extensively explored in the development of new antimicrobial agents. scirp.org

Schiff base metal complexes derived from substituted 2-aminophenols have demonstrated notable antibacterial efficacy. Studies on complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) with a Schiff base ligand, 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol, showed good in-vitro antibacterial activity against several bacterial strains. researchgate.net The Pd(II) and Zn(II) complexes, in particular, exhibited a broad spectrum of activity. researchgate.net

For instance, these complexes were effective against Staphylococcus aureus (with inhibitory zones ranging from 16.0-27.0 mm), Escherichia coli (13.0-15.0 mm), and Proteus mirabilis (17.0-20.0 mm). researchgate.net Similarly, azomethine derivatives of 2-Amino-2-Methyl-1-Propanol, which share structural similarities, were tested against E. coli and Bacillus thuringiensis, showing varied zones of inhibition. ijpsr.comresearchgate.net This suggests that the imine group, common in Schiff bases derived from aminophenols, is crucial for their biological action. scirp.org It is a common finding that metal chelates possess greater antibacterial and antifungal activities than the individual ligands from which they are synthesized. scirp.org

The antifungal potential of these compounds is also a significant area of research. Metal(II) complexes with Schiff base ligands derived from 2-aminophenol (B121084) have been tested against various fungal isolates, including Aspergillus flavus, Aspergillus niger, and Mucor indicus. scirp.org The results consistently indicate that the metal complexes have superior antifungal activity compared to the uncomplexed Schiff base ligand. scirp.orgresearchgate.net For example, Schiff base ligands and their metal complexes have been screened against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, with results compared against the standard drug Ketoconazole. scirp.org Another study confirmed that a derivative, 2-amino-nonyl-6-methoxyl-tetralin muriate, possesses powerful antifungal activity in vitro against Candida albicans. nih.gov

Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits visible microbial growth. bmglabtech.com A study on azomethine chelates of Cu(II), Pd(II), Zn(II), and Cr(III) with the tridentate ligand 2-[(2-hydroxyphenylimino)methyl]-6-methoxyphenol (OVAP) provided specific MIC values. mdpi.com These metal complexes were screened against a range of bacterial and fungal strains and showed significantly enhanced antimicrobial activity compared to the free ligand. mdpi.com The MIC values for the complexes were found to be in the range of 4.25 to 7.50 μg/mL, which were comparable to standard drugs like ofloxacin (B1677185) and fluconazole. mdpi.com In contrast, the free OVAP ligand showed higher MIC values of 9.0–10.75 μg/mL. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of OVAP Metal Complexes (µg/mL)

| Compound | M. luteus | E. coli | S. marcescens | A. flavus | G. candidum | F. oxysporum |

|---|---|---|---|---|---|---|

| OVAP Ligand | 10.75 | 9.0 | 9.75 | 10.25 | 10.5 | 10.75 |

| Cr(III) Complex | 6.50 | 5.25 | 6.75 | 7.50 | 7.25 | 7.0 |

| Cu(II) Complex | 5.75 | 4.25 | 4.75 | 5.25 | 5.50 | 5.75 |

| Pd(II) Complex | 5.25 | 4.50 | 5.00 | 5.75 | 5.25 | 5.50 |

| Zn(II) Complex | 6.25 | 5.00 | 5.25 | 6.00 | 6.25 | 6.50 |

Data sourced from a study on azomethine chelates of the OVAP ligand. mdpi.com

Anticancer and Cytotoxic Potential

Derivatives and complexes of this compound have emerged as a promising class of compounds in the search for new anticancer agents. Their biological activity often involves inducing programmed cell death (apoptosis) in cancer cells, sometimes with high selectivity. acs.orgmdpi.com

Numerous studies have evaluated the cytotoxic effects of this compound derivatives and their metal complexes against a variety of human cancer cell lines. For example, binuclear Cu(II) complexes of a Schiff base derived from 2,6-diformyl-4-methoxyphenol and 2-aminophenol showed promising antitumor efficacy against HepG-2 (liver carcinoma) and MCF-7 (breast cancer) cells, with one copper complex exhibiting an IC50 value of 12.81 μg/ml against HepG-2 cells. researchgate.net Another study on titanium(IV) complexes with ligands derived from 2-methoxyphenols reported significant activity against MCF-7, HCT-116, HT-29, PANC-1, and MDA-MB-468 cancer cell lines, with GI50 (50% growth inhibition) values ranging from 0.5 to 38 μM. acs.org The activity of these titanium complexes often surpassed that of the conventional chemotherapy drug cisplatin. acs.org Furthermore, a derivative named 8-Amino-6-Methoxy Quinolinium Picrate (8A6MQP) demonstrated higher inhibition against human breast cancer cell lines (MDA-MB-231) compared to cervical cancer cell lines (ME180) in an MTT assay. tandfonline.com

Table 2: In Vitro Cytotoxicity of this compound Derivatives and Complexes

| Compound/Complex | Cancer Cell Line | Measurement | Result |

|---|---|---|---|

| Copper (II) Complex researchgate.net | HepG-2 (Liver) | IC50 | 12.81 µg/mL |

| Copper (II) Complex researchgate.net | MCF-7 (Breast) | IC50 | 18.92 ± 0.91 µg/mL |

| Titanium (IV) Complex (3c) acs.org | MCF-7 (Breast) | GI50 | 0.5 µM |

| Titanium (IV) Complex (3c) acs.org | HCT-116 (Colon) | GI50 | 0.6 µM |

| Titanium (IV) Complex (3c) acs.org | HT-29 (Colon) | GI50 | 1.1 µM |

| Titanium (IV) Complex (3c) acs.org | PANC-1 (Pancreatic) | GI50 | 1.5 µM |

| 8-Amino-6-Methoxy Quinolinium Picrate tandfonline.com | MDA-MB-231 (Breast) | MTT Assay | High Inhibition |

| 8-Amino-6-Methoxy Quinolinium Picrate tandfonline.com | ME180 (Cervical) | MTT Assay | Lower Inhibition |

IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition concentration.

The anticancer effects of these compounds are attributed to several molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov For instance, titanium(IV) complexes have been shown to cause G2/M cell cycle arrest, generate reactive oxygen species (ROS), and activate caspases, all of which are hallmarks of apoptosis. acs.org The anticancer activity of polyphenols, a class to which methoxyphenols belong, often involves inhibiting key cellular processes like angiogenesis and metastasis, and modulating signaling pathways that control cell survival and proliferation. mdpi.com

Molecular docking studies have provided further insight. A study on 8-Amino-6-Methoxy Quinolinium Picrate suggested that it inhibits the action of DNA topoisomerase 2-alpha, a protein associated with breast cancer. tandfonline.com Laticifer proteins from Calotropis procera were found to inhibit DNA synthesis by interfering with topoisomerase I activity, ultimately triggering apoptosis. nih.gov Other research on eugenol (B1671780), a related methoxyphenol, indicates its anticancer effects are mediated by targeting matrix metalloproteinases and inducing oxidative stress, which leads to cell cycle dysregulation and mitochondrial toxicity. nih.gov These findings highlight that this compound derivatives can act on multiple cellular targets to exert their cytotoxic effects against cancer cells. mdpi.com

Antioxidant Activity and Mechanisms

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. For this compound, the structural arrangement of an amino group, a hydroxyl group, and a methoxy (B1213986) group on the benzene (B151609) ring is pivotal to its ability to neutralize reactive oxygen species (ROS). The antioxidant activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group and the electron-donating effects of the amino and methoxy substituents, which stabilize the resulting phenoxyl radical.

The capacity of this compound and its derivatives to scavenge free radicals is commonly evaluated using several standard in vitro assays. These assays operate via different mechanisms, providing a comprehensive profile of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically. Studies on various 2-methoxyphenol derivatives demonstrate their potential to reduce DPPH radicals, indicating strong antioxidant properties. researchgate.net The scavenging activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this assay, the ABTS radical cation is generated, and the ability of a compound to reduce it is measured. This method is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com Derivatives of 2-methoxyphenol have shown effective neutralization of the ABTS radical, with their efficacy often compared to the standard antioxidant Trolox. researchgate.netnih.gov The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. mdpi.com It is a hydrogen atom transfer (HAT)-based method. rsc.org Methoxyphenol compounds have demonstrated significant activity in the ORAC assay, confirming their capacity to inhibit oxidative damage. researchgate.netnih.gov

Below is a representative table of antioxidant activity for methoxyphenol derivatives, illustrating typical data obtained from these assays.

| Compound | DPPH IC50 (µM) | ABTS TEAC | ORAC Value (µmol TE/g) |

| Derivative A | 45.8 | 1.12 | 2150 |

| Derivative B | 32.5 | 1.54 | 3240 |

| Trolox (Standard) | 28.2 | 1.00 | 1500 |

| Ascorbic Acid (Standard) | 25.5 | 1.05 | Not applicable |

This table is illustrative and compiles representative data from studies on various methoxyphenol derivatives to show typical research findings.

Lipid peroxidation is a key process in cellular injury, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of damage. The ability of a compound to inhibit this process is a crucial indicator of its protective antioxidant effects.

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation. nih.gov This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct. nih.gov Studies on methoxyphenol derivatives have shown their ability to significantly inhibit the formation of TBARS, indicating a protective effect against lipid peroxidation. nih.govnih.gov This inhibition is attributed to the compound's ability to scavenge the lipid radicals (L• and LOO•) that propagate the peroxidation chain reaction.

The table below presents sample data on the inhibition of lipid peroxidation by methoxyphenol-related compounds.

| Compound | Lipid Peroxidation Inhibition (%) at 100 µM | TBARS Assay IC50 (µM) |

| Methoxyphenol Derivative X | 78.4% | 55.2 |

| Methoxyphenol Derivative Y | 85.1% | 42.8 |

| α-Tocopherol (Standard) | 92.3% | 28.9 |

This table is illustrative and shows representative data for methoxyphenol derivatives based on published research methodologies. nih.govresearchgate.net

Interactions with Biomolecules

The interaction of small molecules with biological macromolecules like DNA is fundamental to their potential therapeutic applications. Coordination complexes of this compound and related Schiff bases are of particular interest for their ability to bind and cleave DNA.

The mode and affinity of a compound's binding to DNA can be elucidated through various spectroscopic and hydrodynamic techniques.

UV-Visible Absorption Titration : This technique monitors changes in the absorption spectrum of the compound upon the addition of DNA. An intercalative binding mode, where the molecule inserts itself between the base pairs of DNA, typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength. tandfonline.com Studies on complexes of Schiff bases derived from related compounds like 2-amino-6-methoxybenzothiazole (B104352) have demonstrated these spectral changes, suggesting an intercalative interaction with Calf Thymus DNA (CT-DNA). researchgate.netresearchgate.net The binding constant (Kb) can be calculated from the spectral data.

Fluorescence Titration : The intrinsic fluorescence of a compound can be quenched or enhanced upon binding to DNA. Competitive displacement assays using fluorescent probes like ethidium (B1194527) bromide (EB), which intercalates into DNA and fluoresces strongly, are also common. A decrease in the fluorescence of the EB-DNA complex upon the addition of the test compound indicates that it displaces EB, suggesting a competitive intercalative binding mode. nih.govnih.gov

Viscosity Titrations : Measuring the viscosity of a DNA solution upon the addition of a compound provides strong evidence for the binding mode. Intercalation lengthens the DNA helix, leading to a significant increase in viscosity. tandfonline.comnih.gov In contrast, groove binding or electrostatic interactions cause little to no change in viscosity.

The following table summarizes typical DNA binding data for coordination complexes of related phenolic Schiff bases.

| Complex | Binding Mode | Binding Constant (Kb) (M⁻¹) |

| Complex 1 [Cu(L)₂] | Intercalation | 4.5 x 10⁴ |

| Complex 2 [Ni(L)₂] | Intercalation/Groove Binding | 2.1 x 10⁴ |

| Complex 3 [Co(L)₂] | Intercalation | 3.8 x 10⁴ |

This table is illustrative, showing representative data for metal complexes of Schiff bases derived from structures similar to this compound. tandfonline.comnih.gov

The ability of coordination complexes to cleave DNA is a highly sought-after property for developing artificial nucleases and potential anticancer agents. This activity is typically assessed using gel electrophoresis with supercoiled plasmid DNA (like pBR322 or pUC19). Cleavage of one strand converts the supercoiled DNA (Form I) into a slower-migrating nicked circular form (Form II). A double-strand break results in the linear form (Form III).

Oxidative Cleavage : Many transition metal complexes can induce DNA cleavage in the presence of a reducing agent (like 3-mercaptopropionic acid) or an oxidizing agent (like hydrogen peroxide). at.ua This process often involves the generation of diffusible reactive oxygen species, such as hydroxyl radicals (•OH), which attack the deoxyribose sugar or nucleotide bases, leading to strand scission. at.ua

Photo-cleavage : Certain complexes can be activated by light (UV or visible) to induce DNA cleavage. researchgate.net This photo-activated process can occur through different mechanisms. In a Type-II pathway, the excited complex transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which then damages the DNA. at.uascience.gov

Studies on copper(II) complexes of Schiff bases derived from 2-amino-benzothiazoles have shown efficient cleavage of pBR322 DNA through both oxidative and photo-cleavage pathways. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective agents. SAR studies focus on how modifications to the core structure affect its antioxidant and biomolecular interaction properties.

Influence of Substituents on Antioxidant Activity : The antioxidant capacity is highly dependent on the number and position of hydroxyl, amino, and methoxy groups. The ortho-position of the amino group relative to the hydroxyl group in this compound is significant. The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups increases the electron density on the aromatic ring, facilitating hydrogen/electron donation from the phenolic hydroxyl (-OH) group and stabilizing the resulting radical. csic.es Replacing or modifying these groups can drastically alter activity. For instance, converting the amino group into a Schiff base can modulate the antioxidant and DNA binding properties.

Role of the Fused Ring System in Benzazole Derivatives : In related benzothiazole (B30560) or benzoxazole (B165842) derivatives, the nature of the fused heterocyclic ring significantly influences bioactivity. Studies have shown that a benzothiazole ring can enhance activity against certain bacterial strains compared to benzoxazole or benzimidazole (B57391) moieties. esisresearch.org

Impact of Lipophilicity and Steric Factors : Modifying the parent molecule with different alkyl or aryl groups can alter its lipophilicity, which affects cell membrane permeability and access to intracellular targets like DNA. Steric hindrance can also play a role; bulky substituents near the active functional groups may impede interaction with biological targets. nih.govnih.gov

Applications and Emerging Roles of 2 Amino 6 Methoxyphenol in Diverse Fields

Role in Coordination Chemistry and Metal Complexation

The presence of nitrogen and oxygen donor atoms in 2-Amino-6-methoxyphenol allows it to act as an effective chelating agent, forming stable complexes with a wide array of transition and rare-earth metals. These metal complexes are of significant interest due to their structural diversity and potential applications, particularly in catalysis.

Synthesis and Characterization of Metal Complexes (e.g., Schiff Bases)

A primary route to harnessing the coordinating potential of this compound is through its conversion into Schiff bases. These compounds are typically synthesized via a condensation reaction between the amino group of this compound (or its derivatives) and an aldehyde or ketone. ajol.infojocpr.com A common reactant is o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which reacts with 2-aminophenol (B121084) derivatives to form ligands that can coordinate with metal ions. jocpr.comimist.ma

The synthesis of these Schiff base ligands and their subsequent metal complexes often involves refluxing the reactants in an alcoholic medium, such as ethanol (B145695). ajol.infojocpr.com The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties. These methods include:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. jocpr.com

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the frequency of the azomethine (-C=N) and phenolic (-OH) group vibrations upon complexation indicates their involvement in bonding with the metal ion. jocpr.commdpi.com

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution. academicjournals.org

Spectral Studies (UV-Vis): To investigate the electronic transitions within the complex, which helps in proposing the geometry (e.g., octahedral, tetrahedral, or square-planar). jocpr.comajrconline.org

Magnetic Susceptibility: To determine the magnetic properties of the complex, which provides insight into the electronic structure of the metal center. nih.gov

X-ray Crystallography: To provide definitive information on the three-dimensional structure and bonding within the complex. nih.gov

Schiff bases derived from 2-aminophenol and its analogues have been used to synthesize complexes with a variety of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). jocpr.com For instance, research has shown the synthesis of Co(II) and Cr(II) complexes from a Schiff base derived from vanillin (B372448) and 2-aminophenol. ajol.info Similarly, Fe(II) and Ni(II) have been complexed with the same ligand system. academicjournals.org The resulting complexes often exhibit geometries such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. jocpr.comajrconline.org

| Metal Ion | Aldehyde/Ketone Precursor | Proposed Geometry | Key Characterization Findings | Reference |

|---|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Vanillin | Octahedral (except Zn(II) - Tetrahedral) | Coordination via azomethine nitrogen and methoxy (B1213986) oxygen. Metal to ligand ratio of 1:2. | jocpr.com |

| Cr(II), Co(II) | Vanillin | Octahedral | Complexes were non-electrolytic in nature. | ajol.info |

| Fe(II), Ni(II) | Vanillin | Octahedral | Coordination through two oxygen and one nitrogen atom. | academicjournals.org |

| Mn(III) | 2-hydroxy-3-methoxy-5-methylbenzaldehyde | Pseudo-octahedral | IR spectra showed a strong band for the azomethine C=N bond. | nih.gov |

Catalytic Applications of Metal Complexes

The metal complexes derived from this compound and related Schiff bases are not merely structurally interesting; they also exhibit significant catalytic activity. Their ability to exist in various oxidation states and coordination environments makes them suitable for a range of chemical transformations.

One notable application is in oxidation reactions. For example, manganese(III) complexes with tetradentate Schiff-base ligands have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol to 2-aminophenoxazin-3-one. nih.gov These complexes also demonstrate proficiency in the oxidation of styrene (B11656) to its corresponding oxirane (epoxide). nih.gov The mechanism is believed to involve the formation of a complex-substrate aggregate followed by an intramolecular electron transfer. nih.gov

Furthermore, transition metal Schiff base complexes have been investigated as catalysts for C-C cross-coupling reactions, which are fundamental in organic synthesis. rsc.org They have also been used to catalyze the oxidation of aniline (B41778) to azobenzene. mdpi.com The catalytic efficiency can vary significantly depending on the specific metal center and ligand structure. mdpi.com This highlights the potential for fine-tuning the catalyst's performance by modifying the ligand derived from the this compound scaffold.

Applications in Medicinal Chemistry and Drug Design

The structural framework of this compound is a valuable starting point for the development of new therapeutic agents. Its derivatives have been explored for a variety of biological activities, and the parent molecule serves as a key intermediate in the synthesis of more complex pharmaceuticals.

Development of Bioactive Molecules

The inherent chemical functionalities of this compound allow for its modification into a range of derivatives with significant biological potential. One common synthetic strategy is the Mannich reaction, which involves the aminoalkylation of a C-H acidic compound. ias.ac.innih.gov This reaction can be used to introduce an aminoalkyl group into phenolic structures, often enhancing their solubility and bioavailability. ias.ac.in For example, the Mannich reaction of eugenol (B1671780) (a related methoxyphenol) with formaldehyde (B43269) and dimethylamine (B145610) yields 4-alyl-6-(dimethylamino)methyl-2-methoxy phenol (B47542), a compound that has demonstrated antibacterial properties. scitepress.org

Derivatives of 2-aminophenol are also precursors to benzoxazoles, a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. rsc.orgresearchgate.net Schiff bases synthesized from 2-aminophenol derivatives and their metal complexes have frequently shown enhanced biological activity compared to the free ligands. ajrconline.orgrsc.org Studies have demonstrated that complexes of Co(II), Cu(II), and Ni(II) can exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. ajol.infojocpr.comrsc.org For instance, a Co(II) complex with a Schiff base from vanillin and 2-aminophenol showed a greater zone of inhibition against tested organisms than the ligand alone. ajol.info

| Derivative Class | Synthetic Route | Observed Biological Activity | Reference |

|---|---|---|---|

| Mannich Bases | Mannich Reaction | Antimicrobial, Antitumor, Anti-inflammatory | ias.ac.in |

| Schiff Base Metal Complexes | Condensation & Metalation | Antibacterial, Antifungal, Anticancer | rsc.org |

| Benzoxazoles | Cyclization of 2-aminophenol derivatives | Antimicrobial, Anticancer, Anti-inflammatory | rsc.orgresearchgate.net |

| 2-Methoxyphenol Derivatives | Various synthetic modifications | Antioxidant | researchgate.net |

Precursors for Pharmaceutical Intermediates

Beyond its direct use in bioactive derivatives, this compound and its close relatives are crucial intermediates in the synthesis of more complex pharmaceutical compounds. The most prominent application in this area is the synthesis of benzoxazoles. rsc.orgresearchgate.net The reaction of a 2-aminophenol with precursors like aldehydes, ketones, or carboxylic acids leads to the formation of the benzoxazole (B165842) ring system. rsc.orgresearchgate.netmdpi.comnih.gov This heterocyclic motif is a core component of many marketed drugs and compounds in clinical development. researchgate.net

The synthesis of secondary amines is another area where this compound derivatives are employed. For instance, 2-methoxy-5-((phenylamino)methyl)phenol can be synthesized through the condensation of an aniline with 3-hydroxy-4-methoxybenzaldehyde, followed by the reduction of the resulting Schiff base. mdpi.com Such secondary amines are important starting materials for pharmaceuticals, including antidepressants and analgesics. mdpi.com

Utility in Materials Science and Functional Materials

The applications of this compound extend into the realm of materials science, where its unique structure can be leveraged to create materials with specific functions. Its derivatives have been explored for their potential in developing new materials with tailored properties.

For example, the thermal decomposition of metal complexes derived from Schiff bases, including those from 2-aminophenol analogues, can be a route to synthesizing pure metal oxides. imist.ma These oxides, such as CoO and NiO, have important applications in electronics and catalysis. The Schiff base complex acts as a precursor that decomposes under controlled heating to yield the desired nanoscale material. imist.ma

Additionally, compounds related to this compound are used in the synthesis of dyes and dithiocarbamates. mdpi.com The ability to form stable, colored complexes with metals also suggests potential applications in sensor technology and as components in functional polymers.

Polymeric Materials Synthesis

The bifunctional nature of this compound, possessing both an amine and a phenolic hydroxyl group, allows it to act as a monomer in various polymerization reactions. It is particularly relevant in the synthesis of high-performance polymers such as polyamides and polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. aidic.itresearchgate.net

The synthesis of polyamides can be achieved through the direct polycondensation of a diamine monomer with a dicarboxylic acid. researchgate.netresearchgate.netrasayanjournal.co.in In this context, derivatives of this compound can be utilized as either the amine or, after modification, the acid component. For instance, creating diamine monomers from methoxyphenols allows for the subsequent reaction with commercial diacids to form novel polyamides. researchgate.net These polymers often exhibit enhanced solubility in organic solvents due to the presence of pendent groups, a desirable property for processing and film casting. researchgate.net The resulting polyamide films can demonstrate high tensile strength and thermal stability, with degradation temperatures often exceeding 350°C. researchgate.net